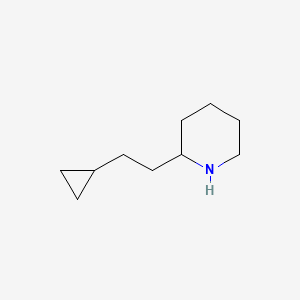
5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole, also known as FPT, is an organic compound that is used in various scientific research applications. It is a heterocyclic compound that is composed of both an aryl and a heteroaryl group and is commonly used in the synthesis of various compounds. FPT has been studied extensively by researchers and has been found to have a variety of applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Fluorescence Studies for Sensing Applications
5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole and its derivatives show promise in fluorescence-based sensing applications. Notably, thiophene-substituted 1,3,4-oxadiazole derivatives have been studied for their fluorescence quenching properties, making them potential candidates for aniline sensors via fluorescence quenching (Naik, Khazi, & Malimath, 2018).
Potential in Cancer Research
Compounds containing this compound have shown efficacy in cancer research, particularly in cytotoxic evaluations. A study synthesized novel derivatives containing this moiety, showing their potential as anticancer agents (Adimule et al., 2014).
Applications in Herbicide Development
In agricultural sciences, novel 1,3,4-oxadiazole derivatives with a thiophene moiety, similar in structure to this compound, have been developed and shown to have herbicidal activity against certain graminaceous plants, suggesting potential utility in weed control (Tajik & Dadras, 2011).
Energy Transfer Studies for Optoelectronic Applications
Research has also delved into the energy transfer properties of thiophene-substituted 1,3,4-oxadiazoles, which include structures similar to this compound. These compounds have been identified as potential candidates for energy transfer dye lasers (ETDL), enhancing efficiency, tunability, and photostability in optoelectronic devices (Naik, Deshapande, Khazi, & Malimath, 2018).
Antifungal and Apoptotic Effects
Further extending the compound's potential, studies have explored its derivatives for antifungal and apoptotic effects, particularly against Candida species. This demonstrates its possible use in developing new antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antimicrobial Activities
The antimicrobial activities of various 1,3,4-oxadiazole derivatives, including those structurally similar to this compound, have been investigated, showing promise in developing new antimicrobial agents (Kaneria et al., 2016).
Photophysical Studies for Optoelectronic Devices
Research on optoelectronically active thiophene substituted 1,3,4-oxadiazole derivatives, closely related to the compound of interest, indicates their potential role in photonics, sensor technologies, and optoelectronic devices. Their photophysical properties have been extensively studied, suggesting applications in advanced material sciences (Naik, Maridevarmath, Khazi, & Malimath, 2019).
Propriétés
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-thiophen-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS/c11-7-3-8(12-4-7)10-13-9(14-15-10)6-1-2-16-5-6/h1-2,5,7-8,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYGAZZCKPHXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CSC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-aminopyrrolidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1488660.png)

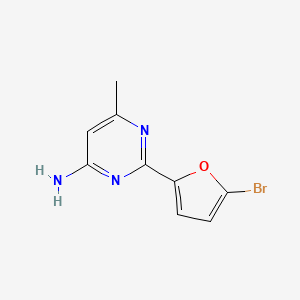

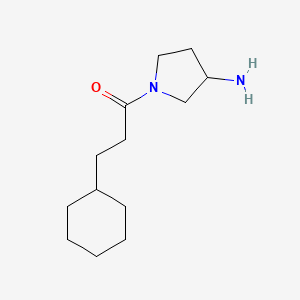
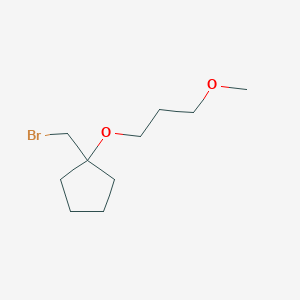




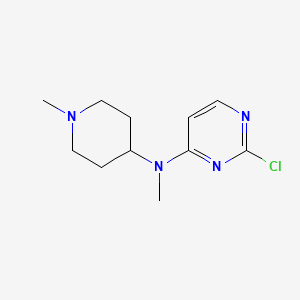
![N-[2-(ethylamino)ethyl]cyclobutanamine](/img/structure/B1488676.png)
![1-(4-chlorophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1488678.png)
